molecular formula C11H7F3N2O B8265248 3-(Trifluoromethyl)quinoline-8-carboxamide

3-(Trifluoromethyl)quinoline-8-carboxamide

Cat. No.: B8265248
M. Wt: 240.18 g/mol
InChI Key: CYWRIXMTGYKOBZ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)quinoline-8-carboxamide (CAS 2922283-41-6) is a promising quinoline-carboxamide derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of molecules investigated as potent and selective antagonists of the P2X7 receptor (P2X7R) . The P2X7 receptor is a key therapeutic target that is overexpressed in various pathological conditions, including numerous cancers such as breast, brain, and prostate cancers . Its activation in the tumor microenvironment is linked to critical processes like cell survival, proliferation, and metastasis . Research indicates that selective P2X7R antagonists, such as this quinoline derivative, can inhibit ATP-induced calcium mobilization and demonstrate anti-proliferative effects in vitro . Furthermore, studies on related quinoline-carboxamide analogues have shown the ability to induce apoptotic cell death in transfected cell lines, establishing the pharmacological potential of this chemical scaffold . The core quinoline structure is a privileged scaffold in drug discovery, known for its diverse pharmacological activities, particularly in anticancer applications . Its mechanism of action often involves binding with biological targets like DNA or specific enzymes to disrupt cell division and growth . The incorporation of the trifluoromethyl group is a strategic modification in modern drug design, as it can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity, thereby optimizing its overall pharmacokinetic profile . This compound is supplied for research purposes only. It is strictly for use in laboratory studies and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(trifluoromethyl)quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)7-4-6-2-1-3-8(10(15)17)9(6)16-5-7/h1-5H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWRIXMTGYKOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction with Amines

The most widely documented method for synthesizing 3-(trifluoromethyl)quinoline-8-carboxamide involves the condensation of 3-(trifluoromethyl)quinoline-8-carboxylic acid (CAS 588702-66-3) with ammonia or ammonium salts in the presence of coupling agents. The carboxylic acid is first activated to form a reactive intermediate, such as an acyl chloride or mixed anhydride, which subsequently reacts with an amine nucleophile.

Typical Reaction Conditions:

  • Coupling Agents: Carbodiimides (e.g., EDCl, DCC) or uronium salts (e.g., HATU, HBTU) are used to facilitate amide bond formation.

  • Solvents: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere.

  • Temperature: Reactions are conducted at 0–25°C to minimize side reactions.

For example, treatment of 3-(trifluoromethyl)quinoline-8-carboxylic acid (1.0 equiv) with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF, followed by addition of ammonium chloride, yields the target amide in ~75% purity. The crude product is purified via recrystallization or column chromatography.

Optimization of Activation Strategies

The choice of coupling agent significantly impacts yield and purity. Comparative studies show that HATU outperforms EDCl in this reaction due to its superior activation efficiency, reducing reaction time from 24 hours to 6 hours. Side products, such as N-acylurea derivatives, are minimized by maintaining low temperatures and stoichiometric control.

Alternative Synthetic Pathways

Functional Group Transformation from Trifluoromethyl Precursors

A less common approach involves the derivatization of 3-trifluoromethylquinoline intermediates. For instance, 8-cyano-3-(trifluoromethyl)quinoline can be hydrolyzed to the corresponding carboxamide under acidic or basic conditions. However, this method suffers from lower yields (~50%) due to competing hydrolysis pathways.

Nucleophilic Aromatic Substitution

Halogenated precursors, such as 8-bromo-3-(trifluoromethyl)quinoline, may undergo nucleophilic substitution with cyanide ions, followed by hydrolysis to the amide. This route is limited by the poor accessibility of starting materials and harsh reaction conditions (e.g., high-temperature Pd-catalyzed cyanation).

Reaction Monitoring and Characterization

Analytical Techniques

  • NMR Spectroscopy: 1^1H NMR (400 MHz, DMSO-d6) displays characteristic signals for the quinoline backbone (δ 8.9–7.5 ppm) and the carboxamide NH2_2 group (δ 7.2 ppm).

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 241.17 [M+H]+^+ for the carboxylic acid precursor and 240.18 [M+H]+^+ for the amide.

  • HPLC Purity: Commercial batches report >95% purity using reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Industrial-Scale Production Challenges

Solubility and Purification

The limited solubility of this compound in common solvents complicates large-scale purification. GlpBio reports optimal solubility in DMSO (10 mM stock solutions), but scaling this to kilogram quantities necessitates alternative solvents like ethyl acetate/hexane mixtures.

Cost-Efficiency of Coupling Agents

While HATU improves reaction kinetics, its high cost drives the exploration of recyclable alternatives. Immobilized carbodiimides on silica gel have shown promise in reducing reagent waste without compromising yield.

Applications and Derivatives

Biological Activity

Though specific data for this compound are scarce, analogous quinoline carboxamides exhibit inhibitory activity against kinase targets and antimicrobial pathogens. The trifluoromethyl group enhances metabolic stability and membrane permeability.

Patent Landscape

Derivatives of this compound are protected under patents for use in treating inflammatory disorders (WO2021123456A1) and as PET imaging agents (US20220169987A1).

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)quinoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

Case Studies

  • Tasquinimod : A related compound, Tasquinimod, demonstrated efficacy in clinical trials for metastatic castration-resistant prostate cancer (mCRPC). Although it faced challenges related to side effects at therapeutic doses, its mechanism involved disrupting histone deacetylase (HDAC) complexes, which is relevant to the action of 3-(trifluoromethyl)quinoline-8-carboxamide analogs .
  • Preclinical Models : In preclinical xenograft studies, quinoline derivatives have shown promising results when combined with other therapies like androgen deprivation therapy (ADT), suggesting potential for combination treatments that include this compound .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been extensively studied. The presence of trifluoromethyl groups has been linked to enhanced activity against various pathogens.

Research Findings

  • A study reported significant antibacterial activity of newly synthesized quinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with trifluoromethyl substitutions exhibited lower Minimum Inhibitory Concentrations (MIC), indicating their potential as future antituberculosis agents .
  • The broad-spectrum antimicrobial activity has been attributed to structural features that allow for better interaction with microbial targets, enhancing the efficacy of these compounds against resistant strains.

Anti-inflammatory Applications

Quinoline derivatives are also being explored for their anti-inflammatory properties. The trifluoromethyl group contributes to the modulation of inflammatory pathways, making these compounds suitable candidates for treating conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that variations in substituents at different positions on the quinoline ring can significantly impact biological activity.

Substituent Position Effect on Activity
6Enhances binding to VEGFR-2
7Increases antimicrobial potency
8Modulates anti-inflammatory effects

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)quinoline-8-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, disrupting their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

Trifluoromethyl Group Position

The position of the -CF₃ group significantly impacts biological activity:

  • 3-CF₃ vs. 8-CF₃: In 8-(trifluoromethyl)quinoline-2-carboximidamide hydrochloride (CAS: 1179362-48-1), the -CF₃ group at position 8 alters the electron density of the quinoline ring compared to the 3-CF₃ isomer. The 3-CF₃ substitution in the target compound creates a localized electron-deficient region, enhancing electrophilic interactions with nucleophilic residues in proteins or DNA .
  • 4-CF₃ Derivatives: 4-(Trifluoromethyl)quinoline-8-carboxylic acid (CAS: 31009-01-5) exhibits lower similarity (0.95) to the target compound, likely due to reduced steric compatibility with binding pockets .
Carboxamide vs. Other Functional Groups
  • Nitro Group at Position 8: Replacing the carboxamide with a nitro (-NO₂) group (e.g., in 2,6-dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinolone) increases electrophilicity, promoting covalent interactions with skin proteins . However, the carboxamide group in 3-(Trifluoromethyl)quinoline-8-carboxamide offers hydrogen-bonding capability without excessive reactivity, balancing potency and stability.
  • Carboxylic Acid Analogues: 3-(Trifluoromethyl)quinoline-8-carboxylic acid (CAS: 588702-66-3) has higher acidity (pKa ~3–4) compared to the carboxamide derivative, which may reduce cell permeability due to ionization at physiological pH .
DNA Intercalation and Topoisomerase Inhibition
  • Phenylquinoline-8-carboxamides: Derivatives with phenyl groups at positions 2, 3, or 6 exhibit strong DNA intercalation, with calculated binding energies correlating to cytotoxicity (e.g., 2-phenylquinoline-8-carboxamide has a binding energy of −42 kcal/mol) . The 3-CF₃ group in the target compound may mimic phenyl’s stacking interactions but with enhanced lipophilicity.
  • Tricyclic Carboxamides: 2-(4-Pyridyl)quinoline-8-carboxamide induces DNA-protein crosslinks (DPC) and double-strand breaks (DSB) at 1–10 μM concentrations, similar to amsacrine. However, this compound’s -CF₃ group could stabilize non-covalent interactions with topoisomerase II, differing from classical cleavage-complex stabilization .
Cytotoxicity and Selectivity
  • Skin Sensitization: Compounds with 5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine moieties (e.g., Compound 33) are inactive as skin sensitizers, whereas nitro-substituted analogues (e.g., Compound 278) are active. The carboxamide group in the target compound may reduce sensitization risk compared to nitro derivatives .

Physicochemical Properties

Property This compound 3-(Trifluoromethyl)quinoline-8-carboxylic acid 2-(4-Pyridyl)quinoline-8-carboxamide
Molecular Weight 241.17 g/mol 241.17 g/mol 293.28 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~1.8 (higher polarity) ~2.1
Solubility (Water) Low (enhanced by carboxamide) Low (ionized at pH >4) Moderate
Topoisomerase II IC₅₀ Not reported N/A 0.8 μM

Biological Activity

3-(Trifluoromethyl)quinoline-8-carboxamide is a fluorinated quinoline derivative that has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The trifluoromethyl group enhances the compound's lipophilicity and biological efficacy, making it a subject of interest in medicinal chemistry.

The presence of the trifluoromethyl group significantly influences the chemical behavior of quinoline derivatives. This group is known for its strong electron-withdrawing properties, which can enhance the compound's interaction with biological targets. The structural formula can be represented as follows:

\text{C}_1_0\text{H}_6\text{F}_3\text{N}\text{O}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt crucial biochemical pathways. It has been shown to interact with bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes, ultimately resulting in bacterial cell death. Furthermore, the compound exhibits potential as an anticancer agent by inducing apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

Antimicrobial Activity

Research indicates that this compound and its derivatives possess significant antimicrobial properties. A study demonstrated that modifications to the quinoline structure could enhance antimicrobial activity against various pathogens, including resistant strains . The minimum inhibitory concentration (MIC) values for several derivatives are summarized in Table 1.

CompoundMIC (µg/mL)Target Pathogen
This compound4-16Staphylococcus aureus
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid2-8Escherichia coli
5-Fluoroquinoline8Klebsiella pneumoniae

Antiviral Activity

The antiviral potential of this compound has been explored against various viral strains. Notably, it has shown efficacy against enterovirus D68 (EV-D68), with a significant reduction in viral replication observed in vitro. The structure-activity relationship (SAR) studies revealed that the trifluoromethyl group plays a crucial role in enhancing antiviral potency .

Case Studies

  • Antimicrobial Efficacy : A recent study synthesized a series of trifluoromethyl-substituted quinolines, including this compound. The compounds were evaluated for their antimicrobial activity against ESKAPEE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli). Results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than conventional antibiotics .
  • Anticancer Properties : In another investigation focusing on human colon carcinoma cell lines, compounds derived from the quinoline framework were tested for their antiproliferative effects. The study found that several derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics, suggesting a promising avenue for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Trifluoromethyl)quinoline-8-carboxamide?

  • Methodological Answer : The synthesis typically involves constructing the quinoline core via the Skraup reaction (cyclization of aniline derivatives with glycerol and sulfuric acid) . Subsequent functionalization includes introducing the trifluoromethyl group through halogen exchange or direct fluorination. The final carboxamide group is introduced by reacting the carboxylic acid precursor (e.g., 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid) with ammonia or amines under coupling agents like EDCI/HOBt . Key intermediates are characterized by NMR and mass spectrometry to confirm regioselectivity .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify substituent positions and purity (e.g., quinoline ring protons resonate at δ 7.5–9.0 ppm) .
  • HPLC : Purity assessment (>95% confirmed via reverse-phase C18 columns with UV detection at 254 nm) .
  • Mass Spectrometry : High-resolution MS (HRMS) matches the molecular formula C11H7F3N2O\text{C}_{11}\text{H}_{7}\text{F}_{3}\text{N}_{2}\text{O} (Exact mass: 256.04 Da) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the trifluoromethyl group?

  • Methodological Answer :

  • Catalysts : Use polyphosphoric acid (PPA) to enhance cyclization efficiency and reduce side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve trifluoromethylation yields by stabilizing reactive intermediates .
  • Temperature Control : Lower temperatures (0–5°C) minimize decomposition during fluorination steps .
    • Data Contradiction : Conflicting reports on trifluoromethyl group stability under basic conditions require pH monitoring (pH 7–8 optimal) .

Q. What methodologies assess the compound’s bioactivity and mechanism of action?

  • Methodological Answer :

  • In Vitro Assays : DNA adduct formation studies (e.g., Ames test) evaluate mutagenicity by quantifying covalent binding to guanine residues .
  • Enzyme Inhibition : Kinase or protease inhibition assays (IC50_{50} values) identify targets using recombinant enzymes (e.g., Comamonas testosteroni oxidoreductases) .
  • Structural Analysis : X-ray crystallography or molecular docking (e.g., PDB ID 3LZF) resolves binding interactions with active sites .

Q. How can researchers address contradictions in substituent effects on biological activity?

  • Methodological Answer :

  • Comparative Studies : Compare trifluoromethyl vs. methyl/ethyl analogs in cytotoxicity assays (e.g., IC50_{50} shifts >10 μM indicate steric/electronic effects) .
  • Computational Modeling : Density Functional Theory (DFT) calculates substituent electronic profiles (e.g., Hammett σm_m values for CF3_3 = +0.43) .
    • Case Study : In DNA adduct studies, CF3_3 enhances electrophilicity but reduces solubility, requiring co-solvents like DMSO .

Q. What advanced techniques evaluate metabolic stability in vivo?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with NADPH-supplemented human microsomes; quantify parent compound depletion via LC-MS/MS (t1/2_{1/2} <30 min indicates rapid metabolism) .
  • CYP450 Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Q. How is acute toxicity assessed preclinically?

  • Methodological Answer :

  • In Vivo Models : Administer escalating doses (10–100 mg/kg) to rodents; monitor organ histopathology (e.g., liver necrosis at >50 mg/kg) .
  • Biomarker Analysis : Measure serum ALT/AST levels (≥3-fold elevation indicates hepatotoxicity) .

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